Mercury, bromophenyl-

Electrophilic Aromatic Substitution Organometallic Chemistry Reaction Kinetics

Procure Phenylmercuric Bromide (CAS 1192-89-8) to ensure experimental precision. Its unique kinetic profile is essential for SE2 mechanism studies, providing a quantifiable signature not replicable by other phenylmercury halides. With a melting point of 275-278°C, it offers superior thermal stability for high-temperature reactions and is a critical starting material for synthesizing polybromophenylmercurials. The bromide counterion is non-negotiable for these specific research applications.

Molecular Formula C6H5BrHg
Molecular Weight 357.6 g/mol
CAS No. 1192-89-8
Cat. No. B073371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, bromophenyl-
CAS1192-89-8
Molecular FormulaC6H5BrHg
Molecular Weight357.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Hg]Br
InChIInChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1
InChIKeyPUPHNPSAIJQNEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmercury Bromide (CAS 1192-89-8) | Procurement and Product Information for Scientific Research


Mercury, bromophenyl- (Phenylmercury bromide; CAS 1192-89-8) is an organomercury compound with the molecular formula C6H5BrHg and a molecular weight of 357.60 g/mol [1]. It is characterized by a covalent mercury-bromine bond and a mercury-phenyl bond, classifying it within the broader family of arylmercury halides [2]. The compound exhibits limited water solubility but is soluble in various organic solvents, including chloroform, ether, and acetone [3]. Its primary known applications, prior to modern restrictions, were as a biocide, fungicide, and preservative , with contemporary use largely confined to specialized research in organic synthesis and reaction mechanism studies .

Why In-Class Compounds Cannot Simply Replace Phenylmercury Bromide (CAS 1192-89-8) in Specialized Applications


Within the class of arylmercury halides and related organomercurials, simple substitution is not advisable due to quantifiable differences in reactivity, selectivity, and toxicological profiles. Studies indicate that the anionic group (e.g., bromide vs. acetate vs. chloride) significantly influences both chemical behavior and biological activity [1]. For instance, thermogravimetric and gas chromatographic analyses reveal distinct volatility and thermal stability profiles for phenylmercury(II) derivatives of chloride, bromide, iodide, and thiocyanate, underscoring that their physical properties are not interchangeable [2]. Furthermore, while the organic radical (R) primarily dictates antifungal activity in R-Hg-X compounds, the anionic group (X) can affect secondary interactions and complex stability [3]. Therefore, procurement based solely on the 'phenylmercury' moiety without specifying the bromide form introduces unacceptable variability in experimental outcomes, particularly in kinetic studies [4], synthetic applications, and any remaining biocidal assays.

Quantifiable Differentiators for Phenylmercury Bromide (CAS 1192-89-8) Against Closest Analogs


Comparative Protolysis Kinetics: Phenylmercury Bromide vs. Phenylmercury Chloride

In kinetic studies of protolysis (electrophilic substitution), the bromide derivative exhibits a distinct inhibitory effect on reaction rate compared to other analogs. Specifically, the rate of reaction of phenylmercury bromide with HCl in aqueous dioxane is inhibited by the mercuric chlorobromide formed during the reaction [1]. This autocatalytic inhibition is not observed in the same manner for phenylmercury chloride, indicating a different reaction mechanism or intermediate stability. The protolysis of phenylmercury bromide in 90% aqueous dioxane follows a specific SE2 mechanism, and the reaction kinetics are uniquely affected by the presence of sodium iodide, which forms a complex with the bromide, leading to a linear increase in reaction rate with complex concentration [1].

Electrophilic Aromatic Substitution Organometallic Chemistry Reaction Kinetics

Complex Stability: Phenylmercury Bromide's Superior Affinity for Cysteine over Other Amino Acids

The stability constant of the phenylmercury bromide-cysteine complex is eight orders of magnitude higher (10^8 times) compared to its complexes with other amino acids [1]. This stark contrast in binding affinity, while a property of the phenylmercury(II) cation more broadly, is enabled by the bromide derivative's reactivity and has been exploited for highly selective analytical methods. The study utilized this quantitative difference to develop a selective radioreagent method for determining submicrogram amounts of cysteine [1].

Bioanalytical Chemistry Selective Detection Complexation Chemistry

Physical Property Differentiation: Melting Point and Solubility vs. Phenylmercury Chloride and Acetate

Phenylmercury bromide possesses distinct physical properties that directly impact its handling, formulation, and suitability for specific experimental conditions. The compound has a high melting point of 275-278 °C, is nearly insoluble in water, and has limited solubility in cold alcohol and benzene . Its estimated octanol-water partition coefficient (LogP) is 1.69 [1]. In contrast, phenylmercury acetate has a lower melting point (148-150°C) and different solubility profile, making it more amenable to aqueous applications. Phenylmercury chloride (m.p. 251°C) also differs. These variations in fundamental physical constants mean that the bromide form may be preferred for solid-phase reactions or in non-polar environments where the chloride or acetate would be unsuitable due to volatility or unwanted reactivity.

Physicochemical Characterization Material Properties Organic Solubility

Synthetic Utility: A Reagent for Arylmercury Derivatives

Phenylmercury bromide is specifically employed as a crucial reagent in organic synthesis for the formation of arylmercury derivatives [1]. Its utility lies in facilitating various reactions to create complex molecules, a role that is chemically distinct from the acetate or nitrate salts which are more commonly used as derivatizing reagents for anions like chloride, bromide, and iodide [2]. The bromide form offers a unique entry point into the synthesis of other polybromophenylmercurials and organomercury compounds via decarboxylation and other specialized reactions [3].

Organic Synthesis Organometallic Reagents Arylmercury Chemistry

Application Scenarios Where Phenylmercury Bromide (CAS 1192-89-8) is the Optimal Choice


Mechanistic Studies of Electrophilic Aromatic Substitution

Based on its unique kinetic behavior, phenylmercury bromide is the compound of choice for investigating the SE2 mechanism of protolysis. The formation of an inhibitory mercuric chlorobromide intermediate during its reaction with HCl provides a specific and quantifiable kinetic signature [1] that cannot be replicated with the chloride or acetate analogs. This makes it an essential research tool for physical organic chemists studying reaction dynamics and intermediate stability.

Development of Selective Cysteine Assays

The extraordinary affinity of phenylmercury bromide for cysteine—quantified as a stability constant eight orders of magnitude greater than for other amino acids [2]—makes it a uniquely powerful reagent for developing radiometric and other selective assays. This scenario requires the bromide derivative for its reactivity profile that enables the formation of the highly specific complex, distinguishing it from other phenylmercury compounds that may not offer the same level of selectivity or sensitivity in this context.

High-Temperature or Solid-Phase Organic Synthesis

With a melting point of 275-278 °C, significantly higher than that of phenylmercury acetate (148-150°C) and phenylmercury chloride (251°C) , phenylmercury bromide is the optimal procurement choice for reactions conducted at elevated temperatures. Its superior thermal stability and low volatility minimize losses and ensure the reagent remains in the desired solid phase, providing greater experimental control and reproducibility compared to its more volatile counterparts.

Synthesis of Polybrominated Arylmercurials

In synthetic organic chemistry, phenylmercury bromide serves as a critical starting material for the decarboxylation synthesis of polybromophenylmercurials [3]. The presence of the bromine atom in the starting reagent is essential for the target product's structure and properties. Substituting with phenylmercury chloride or acetate would not yield the desired brominated organomercury products, making the bromide form a non-negotiable requirement for these synthetic routes.

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